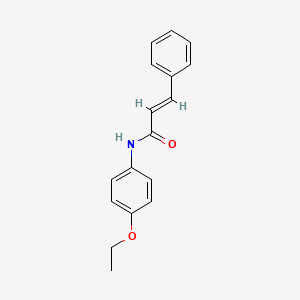![molecular formula C21H26N4O B5669344 2-(3-phenylpropyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5669344.png)
2-(3-phenylpropyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-(3-phenylpropyl)-8-(2-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one derivatives involves multi-step pathways starting from basic organic or amino acid precursors. These processes typically include the formation of spirocyclic and diazaspiro structures through reactions such as condensation, cycloaddition, and ring closure mechanisms. For instance, derivatives of 1,3,8-triazaspiro[4.5]decan-4-one exhibit interesting cytotoxic potential against human leukemia cell lines, highlighting the importance of the synthesis pathway in determining biological activity (Guillon et al., 2020).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been characterized by various spectroscopic and crystallographic techniques. Studies have detailed the crystal structures, showing the presence of planar furan rings, chair conformation cyclohexane rings, and benzene rings, which suggest complex intermolecular interactions and potential for diverse biological activities. The structural analysis provides insights into the compound's chemical behavior and interaction with biological targets (Wang et al., 2011).
Chemical Reactions and Properties
The compound and its derivatives participate in a variety of chemical reactions, including cycloadditions, nitrile lithiation/alkylation chemistry, and reductive amination, allowing for further functionalization and exploration of pharmacological properties. These reactions are crucial for developing novel therapeutic agents with improved efficacy and selectivity (Smith et al., 2016).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are essential for understanding the compound's stability and suitability for drug formulation. The spirocyclic nature of the compound contributes to its unique physical properties, which can affect its pharmacokinetic profile and distribution in biological systems.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are influenced by the compound's spirocyclic structure and functional groups. These properties are critical for the compound's biological activity, including potential therapeutic applications in modulating receptor activity or enzyme inhibition.
Propiedades
IUPAC Name |
2-(3-phenylpropyl)-8-pyrimidin-2-yl-2,8-diazaspiro[4.5]decan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c26-19-16-21(9-14-24(15-10-21)20-22-11-5-12-23-20)17-25(19)13-4-8-18-6-2-1-3-7-18/h1-3,5-7,11-12H,4,8-10,13-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAAOJVHMQFPYNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CCCC3=CC=CC=C3)C4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[3-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]carbonyl}-N-phenylpyrimidin-2-amine](/img/structure/B5669263.png)


![1-[4-(methylthio)phenyl]-N-(3,4,5-trimethoxybenzyl)methanamine](/img/structure/B5669281.png)
![1-[4-(phenylsulfonyl)phenyl]azepane](/img/structure/B5669293.png)
![N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-methoxyacetamide](/img/structure/B5669297.png)


![ethyl 4-[(2,3-dihydro-1H-inden-1-ylacetyl)amino]-1-piperidinecarboxylate](/img/structure/B5669316.png)
![{2-[4-({3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1-piperidinyl}methyl)phenyl]ethyl}amine dihydrochloride](/img/structure/B5669325.png)
![(3R*,5S*)-N-[1-(3-methylbenzyl)cyclopropyl]-5-(morpholin-4-ylcarbonyl)piperidine-3-carboxamide](/img/structure/B5669348.png)
![5-{[5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5669356.png)
![N,N-dimethyl-N'-(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,4-benzenediamine](/img/structure/B5669362.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5669368.png)